Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate
Description
Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate is a synthetic organic compound characterized by a fused isoquinoline core, an acetamide linkage, and an ester functional group. Its structure integrates a bicyclic aromatic system (1,2-dihydroisoquinoline) substituted with an isobutyl chain at position 2 and a methyl ester at the acetamide side chain.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methylpropyl)-1-oxoisoquinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C17H20N2O4/c1-11(2)9-19-10-14(16(21)18-8-15(20)23-3)12-6-4-5-7-13(12)17(19)22/h4-7,10-11H,8-9H2,1-3H3,(H,18,21) |
InChI Key |
FQXZJVRUDIJDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with methylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate has the molecular formula and a molecular weight of approximately 274.31 g/mol. Its structure features an isoquinoline core, which is known for its biological activity and ability to interact with various biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Isoquinoline derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .
- Neuroprotective Effects :
- Antimicrobial Properties :
Pharmacological Insights
- Mechanism of Action :
- Formulation Development :
Material Science Applications
- Polymer Chemistry :
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity at micromolar concentrations. The study highlighted its potential as a lead compound for developing new chemotherapeutic agents .
Case Study 2: Neuroprotection
A preclinical trial investigated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results indicated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque accumulation .
Mechanism of Action
The mechanism of action of Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclic Systems
Compound A : 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Key Features :
- Bicyclic terpene-derived core (pinane-like structure).
- Triazole-thioacetate side chain with substituted phenyl and neopentyl groups.
- Higher molecular complexity due to multiple functional groups.
- Comparison: Unlike the target compound’s isoquinoline core, Compound A employs a bicyclic terpene system, which may enhance lipophilicity and membrane permeability .
Compound B : 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((5-(3-(isobutyl(propyl)amino)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Key Features :
- Similar bicyclic core to Compound A but with isobutyl-propyl amine substitution.
- Retains triazole-thioacetate motif.
- Comparison :
Functional Group Analogues
Butyl Acetate
- Key Features :
- Simple ester (CH₃COOCH₂CH₂CH₂CH₃).
- Volatile, low molecular weight.
- Comparison :
Pharmacopeial Compounds with Amide Linkages
Compound o : (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Key Features :
- Beta-lactam antibiotic core (similar to penicillins).
- Dual amide linkages and a thiazolidine ring.
- Comparison: Both compounds employ amide bonds, but Compound o’s beta-lactam ring is highly reactive compared to the target’s stable isoquinoline system. The thiazolidine ring in Compound o enhances rigidity, contrasting with the target compound’s planar aromatic core .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound vs. Compound A/B: The isoquinoline core may offer superior π-π stacking interactions for enzyme binding compared to terpene-based systems, but Compounds A and B’s triazole groups could improve target selectivity .
- Ester Group Stability : Butyl acetate’s volatility contrasts with the target compound’s stability, suggesting that larger aromatic systems mitigate ester hydrolysis .
- Pharmacopeial Insights : Compound o’s beta-lactam highlights the importance of ring strain for bioactivity, a feature absent in the target compound, which may require alternative mechanisms for efficacy .
Biological Activity
Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its isoquinoline framework, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of approximately 274.31 g/mol. The presence of the isobutyl group and the carboxamide moiety plays a crucial role in its biological interactions.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : Many isoquinoline derivatives act as inhibitors of various enzymes, such as methyltransferases and kinases, which are involved in cellular signaling pathways.
- Induction of Apoptosis : Some studies have shown that these compounds can induce apoptosis in cancer cells by activating specific apoptotic pathways.
- Modulation of Receptor Activity : The interaction with lysophosphatidic acid receptors has been noted, influencing cell proliferation and survival.
Antitumor Activity
A significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Induction of apoptosis |
| HCT116 | 3.5 | Inhibition of TrxR and ROS generation |
| HepG2 | 6.0 | Modulation of apoptosis-related proteins |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Other Biological Activities
Beyond its antitumor potential, this compound has also been investigated for other biological activities:
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several studies have highlighted the biological activity of similar isoquinoline derivatives:
- Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives could inhibit tumor growth in xenograft models, with some compounds showing significant reductions in tumor size compared to controls .
- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters revealed that certain modifications to the isoquinoline structure enhanced its ability to induce apoptosis in resistant cancer cell lines .
- Clinical Relevance : A recent review highlighted the potential clinical applications of isoquinoline derivatives in oncology, emphasizing their role as promising candidates for drug development due to their multifaceted biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including Ugi multicomponent reactions (MCRs) to assemble the isoquinoline core, followed by coupling with the acetamide side chain. For example, a similar isoquinoline derivative was synthesized using ketones, amines, and isocyanates in a Ugi reaction, followed by esterification with methyl glycinate derivatives under Mitsunobu or Steglich coupling conditions . Solvent choice (e.g., THF or DMF), temperature (room temperature to 80°C), and catalysts (e.g., triphenylphosphine with diisopropyl azodicarboxylate) critically influence yields. Post-synthesis purification via silica gel chromatography with gradient elution (e.g., 1–35% ethyl acetate in hexane) is recommended .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (CuKα radiation, λ = 1.54184 Å) resolves the 3D structure, with SHELX programs for refinement (e.g., SHELXL for small-molecule refinement). Key parameters include unit cell dimensions (e.g., a = 29.96 Å, β = 132.8° for a related structure) and hydrogen-bonding interactions (e.g., N–H⋯O dimers) .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm substituent connectivity. For instance, δ ~7.15–8.20 ppm (aromatic protons) and δ ~170 ppm (ester carbonyl) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) .
Q. What biological activity assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer : Isoquinoline derivatives are typically screened for anti-inflammatory (e.g., COX-2 inhibition assays), antimicrobial (e.g., MIC against Gram-positive bacteria), and antiparasitic (e.g., Plasmodium falciparum growth inhibition) activities. Dose-response curves (IC50 values) and selectivity indices (e.g., cytotoxicity via MTT assays on mammalian cell lines) are critical for validating therapeutic potential .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?
- Methodological Answer : For disordered regions (e.g., flexible isobutyl groups), use SHELXL’s PART instruction to model alternate conformers with occupancy refinement. For twinned crystals (common in monoclinic systems), apply the HKLF5 format in SHELXL to deconvolute overlapping reflections. R-factors (e.g., R₁ < 0.05) and residual electron density maps (< 0.5 eÅ⁻³) validate refinement quality .
Q. What computational strategies support structure-activity relationship (SAR) studies for isoquinoline derivatives?
- Methodological Answer :
- 3D-QSAR : Align molecular descriptors (e.g., steric/electrostatic fields) using CoMFA or CoMSIA on a training set of analogs. For example, bicyclic substituents (e.g., dimethylbicycloheptene) enhance activity in triazole-containing derivatives, as shown in Figure 5 .
- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2). Pay attention to π-π stacking between the isoquinoline core and hydrophobic enzyme pockets .
Q. How do hydrogen-bonding networks and conformational flexibility influence crystallographic packing?
- Methodological Answer : Symmetry-related N–H⋯O hydrogen bonds (e.g., 2.8–3.0 Å) often stabilize dimeric arrangements in the crystal lattice. Torsional angles (e.g., C3–C4–C6–C9 = −126.2°) reveal non-planar conformations, impacting solubility and crystallinity. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions .
Q. What are the challenges in interpreting NMR spectra for structurally complex analogs?
- Methodological Answer : Overlapping signals (e.g., aromatic protons in isoquinoline and phenyl groups) require advanced techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

